C-6 NBD-dihydro-Ceramide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693945 | |
| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114301-95-0 | |
| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Metabolic Tracing of Sphingolipid Biosynthesis using C6-NBD-Dihydro-Ceramide
[1]
Part 1: Introduction & Mechanism of Action
The "Dihydro" Distinction
While C6-NBD-Ceramide is the industry standard for direct Golgi apparatus staining, its precursor, C6-NBD-dihydro-Ceramide (NBD-dhCer) , serves a more sophisticated purpose. It acts as a metabolic tracer for the de novo sphingolipid synthesis pathway.
Unlike NBD-Ceramide, which spontaneously accumulates in the Golgi, NBD-dhCer is initially retained in the Endoplasmic Reticulum (ER). To translocate to the Golgi and fluoresce intensely in that organelle, it must first be converted into NBD-Ceramide by the enzyme Dihydroceramide Desaturase (DES1) .
Therefore, "Golgi staining" when using NBD-dhCer is not a passive event; it is a functional readout of DES1 enzymatic activity .
Mechanism of Action[2][3]
-
Uptake: NBD-dhCer (complexed with BSA) partitions into the plasma membrane and is internalized.
-
ER Localization: The probe localizes to the ER, the site of de novo synthesis.
-
Enzymatic Conversion (The Checkpoint): DES1 introduces a 4,5-trans double bond, converting NBD-dhCer (dihydro)
NBD-Cer (active ceramide). -
Golgi Accumulation: The newly formed NBD-Ceramide is transported to the Golgi complex (via CERT and vesicular transport), where it is further metabolized into NBD-Sphingomyelin (SM) and NBD-Glucosylceramide (GlcCer).
Pathway Visualization
Caption: Metabolic trajectory of C6-NBD-dihydro-Ceramide. Golgi accumulation requires prior conversion by DES1.
Part 2: Materials & Reagents[3][4][5][6][7]
Critical Reagents
| Reagent | Specification | Purpose |
| C6-NBD-dihydro-Ceramide | >98% Purity (TLC) | Metabolic Tracer |
| BSA, Fatty Acid Free | Defatted (Essential) | Carrier for hydrophobic lipids |
| HBSS/HEPES | pH 7.4 | Loading Buffer |
| Fenretinide (4-HPR) | 1-10 µM | Negative Control (DES1 Inhibitor) |
| Ethanol (Absolute) | Anhydrous | Stock Solvent |
Stock Solution Preparation (The "Ethanol Injection" Method)
NBD lipids are extremely hydrophobic and will aggregate in aqueous buffer, leading to poor cell loading and punctate artifacts. They must be complexed with BSA.[1][2]
-
Lipid Stock: Dissolve C6-NBD-dihydro-Ceramide in absolute ethanol to 1 mM . Store at -20°C (shield from light).
-
BSA Carrier Solution: Prepare a 0.34 mg/mL (5 µM) solution of fatty acid-free BSA in HBSS/HEPES. Vortex to dissolve.[3]
-
Complexing (Critical Step):
-
While vortexing the BSA solution at high speed, inject the 1 mM lipid stock (in ethanol) to achieve a final concentration of 5 µM .
-
Ratio: Final solution should be 5 µM Lipid : 5 µM BSA (1:1 molar ratio).
-
Visual Check: The solution should be clear yellow/green, not cloudy.
-
Part 3: Experimental Protocol
Workflow Diagram
Caption: Step-by-step pulse-chase workflow for metabolic tracing.
Detailed Methodology
1. Cell Preparation
-
Seed cells (e.g., HeLa, MCF-7, CHO) on sterile glass coverslips.
-
Grow to 60-70% confluency. Over-confluency alters lipid metabolism.
2. Pulse Labeling (Loading)
-
Option A (Metabolic Synchronization): Incubate cells with 5 µM NBD-dhCer/BSA complex for 30 minutes at 4°C .
-
Why 4°C? This inhibits endocytosis and enzymatic activity, loading the probe only into the plasma membrane. This synchronizes the "start time" of metabolism when warmed.
-
-
Option B (Continuous Uptake): Incubate for 30 minutes at 37°C.
-
Use case: General visualization where synchronization is less critical.
-
3. The Chase (Metabolism & Transport)
-
Wash cells 2x with ice-cold HBSS.
-
Add fresh, pre-warmed culture medium (serum-free is preferred to avoid lipid interference, or complete medium if long-term).
-
Incubate at 37°C .
-
T = 0-15 min: Probe internalizes, localizes to ER.
-
T = 30-60 min: Conversion by DES1 occurs; fluorescence begins to accumulate in the Golgi.
-
T = 2-4 hours: Equilibration with other organelles (plasma membrane recycling).
-
4. Back-Exchange (The "Noise Reduction" Step)
To visualize internal structures clearly, you must strip the probe remaining on the plasma membrane.
-
Prepare Back-Exchange Buffer: HBSS + 3.4 mg/mL (50 µM) Fatty Acid-Free BSA (10x concentration of the loading BSA).
-
Wash cells 2x with Back-Exchange Buffer at 4°C for 10 minutes each.
-
Mechanism:[4] The excess BSA in the buffer extracts the hydrophobic NBD-lipid from the outer leaflet of the plasma membrane, leaving only the internalized/metabolized pool.
5. Fixation (Optional)
-
NBD lipids can diffuse after fixation. If fixation is required, use 4% Paraformaldehyde (PFA) for 10-15 min at RT.
-
Avoid: Methanol or acetone fixation (extracts the lipids).
-
Mounting: Use a glycerol-based mounting medium without anti-fade agents that might quench NBD (though most modern ones are safe).
Part 4: Data Analysis & Troubleshooting
Self-Validating the Assay (Controls)
To confirm that your Golgi signal represents DES1 activity and not just non-specific staining, you must run a negative control.
| Condition | Expected Result | Interpretation |
| NBD-dhCer (Standard) | Strong Golgi Staining | DES1 is active; conversion to Ceramide occurred. |
| NBD-dhCer + Fenretinide (10 µM) | Diffuse ER / Cytosolic Staining | DES1 inhibited; probe remains as dihydro-Ceramide (cannot traffic to Golgi efficiently). |
| NBD-Ceramide (Positive Ctrl) | Strong Golgi Staining | Verifies the Golgi is intact and capable of retaining ceramide. |
Imaging Settings
-
Excitation: 460–470 nm (Standard Blue/FITC excitation).
-
Emission: 530–540 nm (Green).
-
Note: NBD fluorescence is environmentally sensitive.[2] It is weak in water and bright in lipid bilayers . Do not judge signal intensity until the probe has integrated into membranes.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Punctate / "Spotty" Background | Lipid aggregation | Ensure BSA complexing was done by injecting ethanol stock into vortexing BSA. Do not add water to lipid directly. |
| No Golgi Staining | DES1 inactive or short chase | Extend Chase time to 60-90 min. Check cell viability. |
| High Background Noise | Plasma membrane retention | Perform the Back-Exchange wash (Step 4) rigorously. |
| Photobleaching | NBD is sensitive | Use low laser power and minimize exposure time. |
Part 5: References
-
Lipid Delivery Systems: Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry.
-
Dihydroceramide Metabolism: Kraveka, J. M., et al. (2007). Involvement of dihydroceramide desaturase in cell cycle progression in human neuroblastoma cells. Journal of Biological Chemistry.
-
Golgi Targeting Mechanism: Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature.
-
NBD-Lipid Protocols: Cold Spring Harbor Protocols. Labeling the Golgi Apparatus with NBD-Ceramide.
-
Inhibitor Validation (Fenretinide): Rahmaniyan, M., et al. (2011). Dihydroceramide desaturase as a direct in vitro target for fenretinide. Journal of Biological Chemistry.
Application Notes and Protocols for Measuring Enzyme Kinetics Using C-6 NBD-dihydro-Ceramide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of C-6 NBD-dihydro-Ceramide and its more direct successor, C-6 NBD-Ceramide, as fluorescent substrates for measuring the kinetics of key enzymes in sphingolipid metabolism, with a primary focus on Glucosylceramide Synthase (GCS).
Foundational Principles: Understanding the Role of Glucosylceramide Synthase and Fluorescent Substrates
Glucosylceramide Synthase (GCS, UDP-glucose:ceramide glucosyltransferase) is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] This is the initial step in the synthesis of over 300 different glycosphingolipids (GSLs), which are integral components of cellular membranes involved in cell signaling, recognition, and adhesion.[1] Given its role, GCS is a significant target for drug development, particularly in the context of cancer and lysosomal storage disorders.
To study the kinetics of GCS and screen for potential inhibitors, a reliable and sensitive assay is paramount. Fluorescently labeled substrates, such as C-6 NBD-Ceramide, offer a practical and safer alternative to traditional radiolabeled assays.[3] The nitrobenzoxadiazole (NBD) fluorophore attached to a short-chain (C6) ceramide analog allows for the direct and quantitative measurement of enzymatic activity.[4]
The Assay Principle
The core of this kinetic assay lies in the enzymatic conversion of a fluorescently-labeled ceramide substrate into a fluorescently-labeled glucosylceramide product. The substrate, C-6 NBD-Ceramide, is relatively hydrophobic. Upon glycosylation by GCS, the resulting product, C-6 NBD-Glucosylceramide, becomes more polar. This difference in polarity is the key to separating the product from the unreacted substrate, typically using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6][7] The fluorescence intensity of the separated product is then directly proportional to the enzyme activity.
It is important to note that while the topic specifies C-6 NBD-dihydro-Ceramide, the direct substrate for GCS is C-6 NBD-Ceramide. Dihydroceramide is the precursor to ceramide, and its NBD-labeled version would be a substrate for dihydroceramide desaturase.[8] For clarity and accuracy in GCS kinetic studies, this guide will focus on C-6 NBD-Ceramide.
Visualizing the GCS-Catalyzed Reaction
The following diagram illustrates the enzymatic reaction at the heart of this assay.
Caption: The enzymatic conversion of C-6 NBD-Ceramide to C-6 NBD-Glucosylceramide by GCS.
In Vitro GCS Kinetic Assay Protocol
This protocol is designed for use with purified or enriched enzyme preparations (e.g., cell or tissue homogenates).
Essential Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| C-6 NBD-Ceramide | >98% purity | Avanti Polar Lipids, Abcam |
| UDP-Glucose | ≥98% purity | Sigma-Aldrich |
| HEPES Buffer | pH 7.4 | Sigma-Aldrich |
| Potassium Chloride (KCl) | ||
| Magnesium Chloride (MgCl₂) | ||
| Dithiothreitol (DTT) | ||
| Bovine Serum Albumin (BSA) | Fatty acid-free | |
| Chloroform | HPLC grade | |
| Methanol | HPLC grade | |
| TLC Plates | Silica Gel 60 | Merck |
| Enzyme Source | Cell/tissue homogenate or purified GCS | |
| Microcentrifuge tubes | ||
| Fluorescence Plate Reader or TLC Imaging System |
Step-by-Step Experimental Workflow
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, and 2 mM MgCl₂. Store at 4°C.
-
Substrate Stock Solution: Dissolve C-6 NBD-Ceramide in ethanol or a suitable organic solvent to create a concentrated stock solution (e.g., 1 mM). Store protected from light at -20°C.
-
Co-substrate Stock Solution: Prepare a stock solution of UDP-Glucose in water (e.g., 10 mM). Store at -20°C.
-
Enzyme Preparation: Prepare cell or tissue homogenates as described by Lahiri et al. (2014)[3]. Briefly, cells are scraped, pelleted, and resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 250 mM Sucrose, and protease inhibitors). The cells are then homogenized using a Dounce homogenizer and centrifuged to remove nuclei and unbroken cells. The resulting supernatant is your enzyme source. Determine the protein concentration using a standard method like the BCA assay.
-
For a standard 100 µL reaction, prepare a reaction mix in a microcentrifuge tube. The final concentrations should be optimized for your specific enzyme source, but a good starting point is:
-
20 mM HEPES, pH 7.4
-
25 mM KCl
-
2 mM MgCl₂
-
0.5 mM DTT
-
0.1% (w/v) fatty acid-free BSA
-
Varying concentrations of C-6 NBD-Ceramide (e.g., 0.5 µM to 20 µM for Km determination)
-
50 µM UDP-Glucose
-
-
Pre-warm the reaction mix to 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source (e.g., 50 µg of homogenate protein).
-
Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range with respect to time and protein concentration.
-
Stop the reaction by adding 250 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 2 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Re-extract the aqueous phase with another 250 µL of the chloroform:methanol mixture to ensure complete recovery of lipids.
-
Combine the organic extracts and dry them under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a small volume (e.g., 20-50 µL) of chloroform:methanol (2:1, v/v).
-
Spot the resuspended sample onto a silica TLC plate. Also, spot known amounts of C-6 NBD-Glucosylceramide as standards for quantification.
-
Develop the TLC plate in a chamber with a mobile phase suitable for separating the substrate and product, such as chloroform:methanol:water (8:1:0.1, v/v/v)[3].
-
After development, air-dry the plate and visualize the fluorescent spots using a TLC imaging system with the appropriate excitation and emission filters for NBD (Excitation ~460 nm, Emission ~540 nm).
-
Quantify the fluorescence intensity of the product spots.
Data Analysis for Enzyme Kinetics
-
Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the C-6 NBD-Glucosylceramide standards against their known concentrations.
-
Calculate Product Formation: Use the standard curve to convert the fluorescence intensity of the product in your experimental samples into the amount of product formed (in pmol or nmol).
-
Determine Reaction Velocity: Calculate the initial reaction velocity (V₀) for each substrate concentration using the formula: V₀ = (Amount of product formed) / (incubation time * amount of enzyme)
-
Michaelis-Menten Kinetics: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Cell-Based (In Situ) GCS Activity Assay
This method measures GCS activity within intact cells, providing a more physiologically relevant context.[6][7]
Protocol Outline
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well or 12-well plates) and grow to the desired confluency.
-
Substrate Loading: Remove the culture medium and incubate the cells with fresh medium containing C-6 NBD-Ceramide (e.g., 1-5 µM) for a specific time (e.g., 60 minutes) at 37°C.[9]
-
Cell Harvesting and Lipid Extraction: After incubation, wash the cells with cold PBS, harvest them, and perform lipid extraction as described in the in vitro protocol (Section 3.2, Step 3).
-
Quantification: Separate and quantify the C-6 NBD-Ceramide and C-6 NBD-Glucosylceramide using TLC or HPLC as described previously.[6][7] The GCS activity can be expressed as the percentage of conversion of the substrate to the product or as the amount of product formed per mg of cell protein.
Drug Screening Application Workflow
C-6 NBD-Ceramide-based assays are highly adaptable for high-throughput screening (HTS) of GCS inhibitors.
Caption: A typical workflow for screening GCS inhibitors using the fluorescent assay.
Troubleshooting and Scientific Considerations
-
Low Signal:
-
Cause: Insufficient enzyme activity, suboptimal reaction conditions, or substrate degradation.
-
Solution: Increase the amount of enzyme, optimize pH and temperature, and ensure the freshness of DTT and other reagents. Check the integrity of the C-6 NBD-Ceramide stock.
-
-
High Background:
-
Cause: Incomplete separation of substrate and product on the TLC plate, or fluorescent contaminants.
-
Solution: Optimize the TLC mobile phase for better separation. Run a "no enzyme" control to assess background fluorescence.
-
-
Photobleaching:
-
Cause: The NBD fluorophore is susceptible to fading upon prolonged exposure to light.[3]
-
Solution: Protect all substrate-containing solutions and TLC plates from light as much as possible. Minimize the time between running the TLC and imaging it.
-
-
Substrate Inhibition:
-
Cause: At high concentrations, some substrates can inhibit the enzyme they are supposed to be measuring. This has been observed with NBD-labeled substrates for other ceramide-metabolizing enzymes.[3]
-
Solution: Perform a substrate titration curve to identify the optimal concentration range and check for any signs of inhibition at higher concentrations.
-
-
Relevance of NBD-labeled lipids: While NBD-labeled lipids are invaluable tools, it is important to acknowledge that the bulky fluorescent tag may alter the lipid's behavior compared to its endogenous counterpart.[10] Results, especially regarding inhibitor specificity, should ideally be validated with label-free methods like LC-MS/MS.[8][11]
References
-
Direct quantitative determination of ceramide glycosylation in vivo: A new approach to evaluate cellular enzyme activity of glucosylceramide synthase. (2009). ResearchGate. [Link]
-
Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. (n.d.). PubMed. [Link]
-
A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (n.d.). PubMed Central. [Link]
-
Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. (2014). ResearchGate. [Link]
-
Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease. (n.d.). PubMed Central. [Link]
-
A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
A fluorescent assay for ceramide synthase activity. (2014). NIH National Center for Biotechnology Information. [Link]
-
A comprehensive measure of Golgi sphingolipid flux using NBD C6-Ceramide: evaluation of sphingolipid inhibitors. (2024). ResearchGate. [Link]
-
Discovery and mechanism of action of small molecule inhibitors of ceramidases. (2021). bioRxiv. [Link]
-
Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. (2023). MDPI. [Link]
-
A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. (2024). PubMed. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. (2015). ResearchGate. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. (n.d.). RSC Publishing. [Link]
-
De novo labeling and trafficking of individual lipid species in live cells. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Application of NBD-Labeled Lipids in Membrane and Cell Biology. (2017). ResearchGate. [Link]
-
De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. (2020). bioRxiv. [Link]
-
Glucosylceramide synthase and glycosphingolipid synthesis. (n.d.). PubMed. [Link]
-
Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: Interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy. (1990). ResearchGate. [Link]
-
Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. (2022). ACS Publications. [Link]
-
Simplified schematic representation of the synthesis of glucosylceramide and sphingomyelin from ceramide. (n.d.). ResearchGate. [Link]
-
Glucosylceramide synthesis and synthase expression protect against ceramide-induced stress. (n.d.). PubMed. [Link]
Sources
- 1. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells | bioRxiv [biorxiv.org]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
flow cytometry analysis of cells stained with C-6 NBD-dihydro-Ceramide
Application Note: Quantitative Flow Cytometry Analysis of Cellular Sphingolipid Dynamics using C-6 NBD-dihydro-Ceramide
Abstract
This guide details the protocol for the quantitative analysis of C-6 NBD-dihydro-Ceramide uptake, internalization, and metabolism using flow cytometry. Unlike standard microscopy, which assesses localization (Golgi apparatus), flow cytometry enables high-throughput quantification of sphingolipid flux and dihydroceramide desaturase activity across large cell populations. This protocol incorporates a critical "BSA Back-Exchange" step to differentiate intracellular accumulation from plasma membrane binding, ensuring data rigor and reproducibility.
Introduction & Mechanistic Basis
1.1 The Probe: C-6 NBD-dihydro-Ceramide C-6 NBD-dihydro-Ceramide is a fluorescent sphingolipid analog. It consists of a sphingosine base linked to a short-chain fatty acid (C6) conjugated to a nitrobenzoxadiazole (NBD) fluorophore.[1]
-
Excitation/Emission: ~460 nm / ~534 nm (Compatible with standard Blue 488 nm lasers and FITC/GFP filters).
-
Biological Utility: Unlike NBD-Ceramide, which is immediately processed by the Golgi, NBD-dihydro-Ceramide must first be desaturated by dihydroceramide desaturase (DES1) into NBD-Ceramide before it can be further metabolized into Sphingomyelin (SM) or Glucosylceramide (GlcCer). Therefore, it serves as a specific probe for de novo synthesis rates and DES1 activity.
1.2 The Challenge: Surface vs. Internal Signal NBD-lipids are amphipathic. When added to cells, they partition into the outer leaflet of the plasma membrane. In flow cytometry, a cell with high surface binding looks identical to a cell with high internal accumulation.
-
The Solution (Back-Exchange): Fatty Acid-Free Bovine Serum Albumin (BSA) has a high affinity for NBD-lipids.[2] Washing cells with cold BSA extracts the probe only from the outer plasma membrane, leaving the internalized (Golgi-resident or metabolized) fraction intact.
Experimental Design & Logic
Metabolic Pathway Visualization
Understanding the fate of the probe is essential for interpreting fluorescence intensity.
Figure 1: Metabolic trajectory of C-6 NBD-dihydro-Ceramide. The probe must be desaturated to Ceramide before Golgi processing.
Detailed Protocol
Reagents & Preparation
-
C-6 NBD-dihydro-Ceramide: Dissolve in DMSO to 5 mM stock. Store at -20°C, desiccated, dark.
-
Defatted BSA (Fatty Acid-Free): Critical.[3][4] Standard BSA contains lipids that compete with the probe.
-
DF-BSA Solution: 3.4 mg/mL (approx 50 µM) in HBSS or PBS.
-
Back-Exchange Buffer: HBSS + 3.4 mg/mL Defatted BSA (Ice Cold).
Step-by-Step Methodology
Step 1: Preparation of Probe-BSA Complex (The "Delivery Vehicle") Rationale: NBD-lipids aggregate in water. Complexing with BSA ensures monomeric delivery to the membrane.
-
Dilute 5 mM NBD-dihydro-Ceramide stock into absolute ethanol to create a 200 µM intermediate.
-
Add the ethanolic solution dropwise to the DF-BSA Solution while vortexing.
-
Target Ratio: 1:1 molar ratio (e.g., 5 µM Lipid : 5 µM BSA).
-
Final Concentration: 5 µM NBD-lipid / 5 µM BSA in HBSS.[5]
-
-
Incubate at room temperature for 15 minutes to allow complex formation.
Step 2: Pulse Labeling (Uptake)
-
Harvest cells (approx.[6]
cells/mL). -
Wash cells 2x with HBSS to remove serum (serum lipids compete with the probe).
-
Resuspend cells in the Probe-BSA Complex (from Step 1).
-
Incubate: 30 minutes at 4°C .
-
Why 4°C? This inhibits endocytosis and metabolic enzymes. The probe will insert into the plasma membrane but will not be internalized or metabolized. This synchronizes the population.
-
Step 3: Chase (Internalization & Metabolism)
-
Wash cells 2x with cold HBSS to remove unbound probe.
-
Resuspend in pre-warmed (
) complete culture medium. -
Incubate: 15–60 minutes at 37°C .
Step 4: Back-Exchange (The Validation Step) Rationale: To quantify uptake, we must strip the probe remaining on the surface.
-
Place cells on ice immediately to stop metabolism.
-
Pellet cells (
, 5 min, 4°C). -
Resuspend in Ice-Cold Back-Exchange Buffer (HBSS + 3.4 mg/mL Defatted BSA).
-
Incubate for 15 minutes on ice .
-
Wash 2x with cold PBS.
-
Resuspend in Flow Buffer (PBS + 1% BSA + 2 mM EDTA) containing a viability dye (e.g., DAPI or PI).
Step 5: Flow Cytometry Acquisition
-
Laser: 488 nm (Blue).
-
Filter: 530/30 nm (FITC/GFP channel).
-
Gating:
-
FSC/SSC (Cells).[9]
-
Single Cells (FSC-A vs FSC-H).
-
Live Cells (Viability Dye negative).
-
Histogram of NBD fluorescence (Green).
-
Workflow Visualization
Figure 2: Experimental workflow ensuring separation of surface binding and intracellular accumulation.
Data Analysis & Interpretation
5.1 Quantitative Metrics Summarize your flow cytometry data using the Median Fluorescence Intensity (MFI).
| Condition | Expected MFI Pattern | Interpretation |
| Unstained | Low (Autofluorescence) | Background baseline. |
| Pulse Only (4°C) | High (Total) | Total membrane binding capacity. |
| Pulse + Back-Exchange | Low (Baseline) | Verifies BSA stripping efficiency (Control). |
| Chase (37°C) | High (Total) | Surface + Internal signal mixed. |
| Chase + Back-Exchange | Medium-High | True Intracellular Accumulation / Metabolism. |
5.2 Troubleshooting
-
High Background after Back-Exchange: The BSA wash was too short or the BSA was not fatty-acid free. Ensure "Defatted" BSA is used.
-
No Signal: Check the laser line (488 nm) and ensure the probe was protected from light (NBD bleaches easily).
-
Cell Death: NBD-ceramides can be apoptotic at high concentrations (>10 µM). Stick to 2–5 µM.
References
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus. Science, 228(4700), 745–747.
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-acylglycerols: synthesis and interfacial properties. Biochemistry, 27(12), 4439–4445.
-
Herrera, S. A., et al. (2022).[8] NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330.[8]
-
Cayman Chemical. (n.d.). NBD-C6-Ceramide Product Insert.
-
Thermo Fisher Scientific. (n.d.). Sphingolipid Metabolism and Analysis.
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C-6 NBD-dihydro-Ceramide Applications
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Artifacts, Metabolic Conversion, and Experimental Controls for NBD-Sphingolipids
Introduction: The "Trojan Horse" of Lipid Probes
Welcome to the technical guide for C6-NBD-dihydro-Ceramide (NBD-dhCer) . You are likely using this probe to study de novo sphingolipid biosynthesis, endoplasmic reticulum (ER)-to-Golgi transport, or the specific activity of dihydroceramide desaturase (DES1).
The Core Challenge: NBD-lipids are powerful but treacherous. Unlike stable protein markers (e.g., GFP-Golgin), NBD-dhCer is a metabolic substrate . Once it enters the cell, it does not remain static; it is actively modified by cellular enzymes. Furthermore, its fluorescence is environmentally sensitive (solvatochromic), meaning "bright" does not always mean "abundant"—it often just means "hydrophobic environment."
This guide prioritizes Scientific Integrity . We will move beyond basic staining protocols to address the three most common sources of experimental error: Metabolic Identity Drift , Plasma Membrane Background , and Photophysical Artifacts .
Module 1: The Identity Crisis (Metabolic Artifacts)
The Issue: You loaded cells with NBD-dhCer, but are you imaging NBD-dhCer, or has it already been converted to NBD-Ceramide, NBD-Glucosylceramide, or NBD-Sphingomyelin?
Scientific Causality: NBD-dhCer is a functional analog of dihydroceramide. In the ER, it is a substrate for Dihydroceramide Desaturase (DES1) , which inserts a 4,5-trans-double bond to convert it into NBD-Ceramide. Once converted to Ceramide, it is rapidly transported to the Golgi and further metabolized.[1]
If you do not control for this conversion, your "dhCer localization" data is invalid.
The Metabolic Pathway & Control Points [2]
Figure 1: The metabolic fate of NBD-dhCer. Without DES1 inhibition, the probe rapidly converts to Ceramide, altering its localization properties.
Troubleshooting Protocol: Verifying Probe Identity
| Symptom | Diagnosis | Solution / Control |
| Rapid Golgi Staining (<15 min) | Conversion Artifact. dhCer transport to Golgi is slower than Ceramide. If staining is rapid, DES1 has likely converted your probe to Ceramide. | Use Fenretinide (4-HPR). Pre-treat cells with 1-5 µM Fenretinide to inhibit DES1. This forces the probe to remain as NBD-dhCer. |
| Broad Punctate Staining | Downstream Metabolism. The probe has been converted to Glucosylceramide (GlcCer) or Sphingomyelin (SM) and trafficked to endosomes. | Thin Layer Chromatography (TLC). You must extract lipids and run TLC (Chloroform:Methanol:Water 65:25:4) to quantify the % conversion. |
| Mitochondrial Staining | Hydrophobic Partitioning. NBD-dhCer is more hydrophobic than NBD-Cer. Excess probe partitions into mitochondria non-specifically. | Reduce Loading Concentration. Lower from 5 µM to 0.5–1 µM. Perform stricter back-exchange (see Module 2). |
Module 2: The Signal-to-Noise Battle (Back-Exchange)
The Issue: High background fluorescence on the plasma membrane (PM) obscures intracellular structures (ER/Golgi).
Scientific Causality: NBD-lipids are amphipathic. When added to media, they insert into the outer leaflet of the PM. To visualize intracellular membranes, you must remove the probe remaining in the PM. Simple buffer washing fails because the lipid is anchored by its hydrophobic tail.
The Solution: The "Pagano Back-Exchange" technique using Fatty Acid-Free BSA (Bovine Serum Albumin). BSA acts as a "hydrophobic sink," extracting lipid monomers from the outer leaflet without entering the cell.
Protocol: The Optimized Back-Exchange
-
Preparation:
-
Use Fatty Acid-Free BSA (Essential: Standard BSA contains lipids that compete for binding).
-
Prepare 3.4 mg/mL BSA in HBSS (Hank's Balanced Salt Solution) or serum-free media.
-
Temperature Control: Keep solutions at 4°C (Ice) to inhibit endocytosis during the wash.
-
-
The Workflow:
-
Pulse: Incubate cells with NBD-dhCer (30 min, 4°C for loading, or 37°C for metabolism).
-
Wash 1: Rinse 2x with ice-cold HBSS.
-
Back-Exchange (Critical): Incubate with ice-cold BSA solution for 30 minutes (repeat 2x).
-
Wash 2: Rinse 2x with ice-cold HBSS.
-
Image: Immediately in cold buffer (or fix).
-
Visualization of Back-Exchange Mechanism
Figure 2: The mechanism of BSA back-exchange. BSA selectively strips NBD-lipids from the plasma membrane outer leaflet, revealing the internal signal.
Module 3: Photophysics & Imaging Artifacts
The Issue: "My signal disappeared in seconds" or "The lipid droplets are blindingly bright."
Scientific Causality:
-
Photobleaching: The NBD fluorophore (nitrobenzoxadiazole) has poor photostability compared to Alexa or Cyanine dyes. It generates singlet oxygen, which destroys the fluorophore.
-
Solvatochromism: NBD quantum yield is low in water (weak fluorescence) but very high in non-polar environments (lipids).
-
Artifact: Lipid droplets (neutral lipids) are extremely hydrophobic. NBD-lipids partitioning there will appear 10x brighter than in the Golgi, even if the concentration is the same.
-
Troubleshooting Guide:
-
Bleaching Control:
-
Use the lowest possible laser power (1-2%).
-
Use a high-sensitivity detector (HyD/GaAsP).
-
Do not use antifade mounting media if imaging live; they are toxic. For fixed cells, use ProLong Glass or similar, but be aware that organic solvents in some mountants can extract lipids.
-
-
Lipid Droplet Discrimination:
-
If you see bright spherical structures, co-stain with LipidTOX or Nile Red (in a different channel) to confirm they are lipid droplets, not vesicles.
-
Frequently Asked Questions (FAQ)
Q1: Can I fix the cells after staining with NBD-dhCer?
-
Answer: Yes, but with caution. NBD-lipids are not covalently bound to proteins. Ethanol or Methanol fixation will extract the lipids, erasing your signal.
-
Protocol: Use 3-4% Paraformaldehyde (PFA) or Glutaraldehyde at room temperature. Avoid detergents (Triton X-100) post-fixation, as they will permeabilize the membrane and wash out the lipids.
Q2: Why is my NBD signal diffuse throughout the cytoplasm?
-
Answer: This is likely "monomer background." The lipid has not inserted into membranes or has been extracted by serum proteins in the media.
-
Fix: Ensure you wash with serum-free buffer before imaging. If the signal is truly cytosolic, the probe may have degraded (hydrolysis of the NBD group), although this is rare.
Q3: How do I distinguish between NBD-dhCer and NBD-Cer signals microscopically?
-
Answer: You cannot. Their fluorescence spectra (Ex/Em: ~460/535 nm) are identical.
-
Solution: You must rely on kinetic differences (dhCer transports slower) or biochemical controls (using Fenretinide to block conversion, or extracting lipids for TLC analysis).
Q4: Can I use NBD-dhCer to measure DES1 activity?
-
Answer: Yes, this is a validated assay. Incubate cells with NBD-dhCer, extract lipids at various time points, and separate via TLC. The ratio of NBD-Cer (product) to NBD-dhCer (substrate) quantifies DES1 activity.
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-(acyl)-sphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry, 27(12), 4439–4445. Link
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus.[3][4] Science, 228(4700), 745–747.[4] Link
-
Kraveka, J. M., et al. (2007). Involvement of dihydroceramide desaturase in cell cycle progression in human neuroblastoma cells. Journal of Biological Chemistry, 282(23), 16718-16728. Link
- Note: Establishes Fenretinide (4-HPR) as a DES1 inhibitor.
-
Cayman Chemical. NBD-C6-Ceramide Product Insert & Technical Data. Link
-
Avanti Polar Lipids. Fluorescent Lipid Preparation and Back-Exchange Protocols. Link
Sources
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving signal-to-noise ratio in C-6 NBD-dihydro-Ceramide imaging
Topic: Optimization of Signal-to-Noise Ratio (SNR) & Metabolic Fidelity
Executive Summary
You are likely experiencing poor signal-to-noise ratio (SNR) due to one of three factors: insufficient plasma membrane extraction (back-exchange) , rapid photobleaching , or uncontrolled metabolic flux .
C-6 NBD-dihydro-Ceramide is not merely a stain; it is a metabolic tracer. Unlike static organelle markers, it is actively processed by the cell. It enters as a precursor, accumulates in the Golgi, and is eventually metabolized into sphingomyelin and glucosylceramide, which then exit the Golgi. High background noise usually stems from the probe remaining stuck in the plasma membrane or being metabolized and exported too quickly.
This guide replaces "trial and error" with a self-validating Pulse-Chase-Wash workflow.
Part 1: The "Clean Signal" Protocol (Pulse-Chase-Exchange)
To achieve a crisp Golgi signal with a black background, you must mechanically strip the fluorophore from the plasma membrane using a "Back-Exchange" step.
The Mechanism: Why PBS Washing Fails
Simple buffer washes (PBS) cannot remove NBD-ceramide from the plasma membrane because the lipid tail is hydrophobic and intercalates into the bilayer. You must use Defatted BSA (Bovine Serum Albumin) . The albumin acts as a "lipid sink," creating a hydrophobic pocket that draws the NBD-lipid out of the membrane equilibrium.
Optimized Workflow
| Phase | Step | Condition | Purpose |
| 1. Loading (Pulse) | Incubation | 30 min @ 4°C | Cold Loading: Prevents endocytosis. The probe inserts into the plasma membrane but does not enter the cell. |
| 2. Washing | Rinse | Ice-cold HBSS | Removes excess unbound probe from the media. |
| 3. Internalization (Chase) | Incubation | 30 min @ 37°C | Metabolic Activation: Restores fluidity/transport. Probe flips and transports to the Golgi Complex. |
| 4. Back-Exchange (CRITICAL) | Wash | 3.4 mg/mL Defatted BSA in HBSS @ 4°C | The "Stripping" Step: Scavenges remaining probe from the plasma membrane surface, leaving only the internalized Golgi signal. |
| 5. Imaging | Acquisition | Live or Fixed | Immediate imaging (Live) or fixation (4% PFA). |
Part 2: Visualization of Logic & Workflow
Diagram 1: The Pulse-Chase-Exchange Mechanism
This diagram illustrates the movement of the probe and the critical intervention point for SNR improvement.
Caption: The Pulse-Chase workflow. The critical BSA step removes surface noise (grey) to reveal the Golgi signal (green).
Part 3: Troubleshooting FAQs
Category 1: Signal & Noise Issues
Q: My background is extremely high, making the Golgi indistinguishable. What went wrong? A: You likely skipped or under-performed the Back-Exchange .
-
The Fix: Wash cells 3x for 10 minutes each with 3.4 mg/mL (approx 0.34%) Defatted BSA in HBSS.
-
Why: Normal BSA contains fatty acids that occupy the binding sites. You must use "Fatty Acid Free" or "Defatted" BSA to create the concentration gradient necessary to pull the NBD-lipid off the cell membrane [1].
Q: I see fluorescence, but it looks diffuse and cytoplasmic, not Golgi-localized. A: This suggests the probe has been metabolized or the "Chase" was too long.
-
The Science: C6-NBD-dihydro-ceramide is a substrate for dihydroceramide desaturase. It converts to ceramide, then to sphingomyelin (SM) and glucosylceramide (GlcCer). SM and GlcCer are exported out of the Golgi to the plasma membrane and other organelles.[1]
-
The Fix: Shorten your 37°C chase time (try 15-20 mins). Alternatively, use Fenretinide (4-HPR) , which inhibits dihydroceramide desaturase, potentially trapping the probe in the dihydro-ceramide state [2].
Category 2: Photophysics & Stability[2][3][4]
Q: The signal disappears almost instantly when I focus the microscope. A: NBD (nitrobenzoxadiazole) has very low photostability compared to Alexa Fluor or GFP.
-
The Fix:
-
ND Filters: Use a Neutral Density filter to drop excitation power to <5%.
-
Pixel Dwell Time: Increase scan speed (shorten dwell time) on confocals.
-
Anti-Fade: If using fixed cells, mount in a reagent specifically designed to protect NBD (e.g., ProLong Glass). Note: Some mounting media can extract lipids; test compatibility.
-
Live Imaging: Limit exposure. Do not continuously illuminate while searching for cells; use transmitted light (DIC/Phase) to find focus, then switch to fluorescence for capture.
-
Q: Can I fix the cells, or must I image live? A: You can fix, but you must be careful.
-
Protocol: Fix with 4% paraformaldehyde (PFA) for 10-15 mins at room temperature.
-
Warning: Avoid methanol or acetone fixation, and avoid detergents (Triton X-100) at high concentrations, as these will dissolve the lipid probe and destroy your signal.
Category 3: Metabolic Specificity
Q: Does C6-NBD-dihydro-ceramide behave exactly like C6-NBD-ceramide? A: Structurally, they are nearly identical, but metabolically, they are distinct steps.
-
Dihydro-Ceramide: The precursor. Requires desaturation to become Ceramide.
-
Ceramide: The central hub.
-
Implication: If you are studying the transport machinery, they are often interchangeable. If you are studying metabolic flux or specific enzyme kinetics (like desaturase activity), the choice of probe dictates the rate-limiting step you are observing [3].
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose your specific image quality issue.
Caption: Decision matrix for diagnosing NBD-Ceramide imaging artifacts.
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. (Establishes the BSA back-exchange method).
-
Adada, M., et al. (2024). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide.[2][3] Journal of Lipid Research. (Details metabolic flux and fenretinide inhibition).
-
Thermo Fisher Scientific. (n.d.).[4] NBD C6-Ceramide Complexed to BSA Protocol. User Guide. (Standard commercial protocol).
Sources
- 1. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
Validation & Comparative
The Double-Edged Probe: A Critical Guide to C-6 NBD-dihydro-Ceramide in Research
Executive Summary & Core Thesis
C-6 NBD-dihydro-Ceramide (NBD-dhCer) is a staple reagent in cell biology, primarily utilized as a vital stain for the Golgi apparatus and a metabolic tracer for sphingolipid biosynthesis. However, its utility is frequently compromised by a fundamental misunderstanding of its biophysical properties.
The Core Thesis: Researchers often treat NBD-dhCer as a direct surrogate for endogenous ceramide. This is scientifically hazardous. As a dihydro analog with a bulky fluorophore and truncated fatty acyl chain, it exhibits distinct metabolic kinetics, membrane partitioning behavior, and biological inertness compared to physiological ceramide. This guide delineates where NBD-dhCer excels, where it fails, and how to validate your data against these limitations.
The Structural & Biophysical Disconnect
To interpret NBD-dhCer data, one must understand how it differs from the "real" lipid it mimics.
The "Dihydro" Dilemma
Endogenous ceramide contains a 4,5-trans double bond in the sphingoid base.[1] Dihydroceramide lacks this bond.
-
Biological Consequence: Ceramide is a potent pro-apoptotic signaling molecule. Dihydroceramide is largely biologically inert regarding apoptosis.
-
Research Implication: If you are using NBD-dhCer to study "ceramide trafficking during apoptosis," you are using a non-apoptotic probe to study an apoptotic process. You must confirm if your cells possess active Dihydroceramide Desaturase (DES1) to convert the probe into the active NBD-Ceramide form.
The NBD Moiety & Chain Length (C6)
The NBD (nitrobenzoxadiazole) group is significantly more hydrophilic than the fatty acid chain it replaces.
-
Membrane Perturbation: The NBD group often "loops" back to the membrane interface rather than burying deep in the bilayer.
-
Flip-Flop Kinetics: C6-NBD lipids traverse membrane bilayers (flip-flop) much faster than natural long-chain (C16-C24) ceramides. This allows rapid Golgi targeting but does not reflect the slow, protein-mediated transport of natural lipids.
Metabolic Fidelity & Pathway Mapping
NBD-dhCer enters the sphingolipid pathway at a specific node. Its fluorescence allows us to track the activity of Golgi-resident enzymes, but only if the metabolic flux is understood.
The Metabolic Trap (Diagram)
NBD-dhCer accumulates in the Golgi because it is metabolized into NBD-Sphingomyelin (SM) and NBD-Glucosylceramide (GlcCer), which are retained or secreted.
Figure 1: Metabolic fate of C6-NBD-dihydro-Ceramide. The conversion by DES1 is the critical bottleneck determining if the probe behaves like a ceramide.
Comparative Performance Guide
This table objectively compares NBD-dhCer against its primary alternatives.
| Feature | C6-NBD-dhCer | C6-NBD-Cer | BODIPY-FL-Cer | Click-Cer (pac-Cer) |
| Primary Use | Golgi Stain / Metabolic Tracer | Apoptosis / Bioactive Tracer | High-Contrast Imaging | Physiological Localization |
| Photostability | Low (Bleaches in <30s) | Low | High (Excellent) | Depends on Tag (High) |
| Golgi Specificity | High (Metabolic Trapping) | High | High | Moderate (Pan-cellular) |
| Bioactivity | Inert (Non-toxic) | Toxic (Pro-apoptotic) | Inert | Inert (until clicked) |
| Fixation | Leaches out (unless specialized) | Leaches out | Retained better | Covalent (Perfect retention) |
| Live Imaging | Excellent | Limited (Cell death) | Excellent | Difficult (Copper toxicity) |
Critical Analysis
-
Choose NBD-dhCer if: You need to image the Golgi in live cells without killing them, or if you are specifically measuring de novo synthesis rates via HPLC.
-
Choose BODIPY-Cer if: You are doing time-lapse microscopy and need resistance to photobleaching.
-
Choose Click-Cer if: You need to know exactly where the lipid goes in a fixed cell context with nanomolar precision.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, you must validate that NBD-dhCer is behaving as expected in your specific cell line.
Protocol A: The "Back-Exchange" Validation
Purpose: To distinguish between internalized Golgi-localized lipid and lipid stuck to the plasma membrane.
-
Labeling: Incubate cells with 5 µM C6-NBD-dhCer (complexed with BSA) for 30 min at 4°C (allows binding, inhibits transport).
-
Chase: Wash and move to 37°C for 30 min (allows internalization to Golgi).
-
Back-Exchange (The Critical Step):
-
Imaging: Any fluorescence remaining is intracellular (Golgi). If fluorescence disappears entirely, your cells failed to internalize/metabolize the probe.
Protocol B: Metabolic Verification via TLC
Purpose: To confirm if your cells express DES1 and are actually converting dhCer to Cer/SM.
-
Pulse: Incubate cells with C6-NBD-dhCer for 1-4 hours.
-
Extraction: Scrape cells in methanol/chloroform (2:1). Add water to induce phase separation (Bligh & Dyer method). Collect the organic (lower) phase.
-
TLC Setup: Use Silica Gel 60 plates.
-
Solvent System: Chloroform : Methanol : 15mM CaCl2 (60:35:8 v/v/v).
-
-
Analysis:
-
NBD-dhCer runs high (hydrophobic).
-
NBD-SM and NBD-GlcCer run lower (more polar).
-
Decision Matrix for Probe Selection
Use this logic flow to select the correct probe and avoid artifacts.
Figure 2: Decision matrix for selecting sphingolipid probes based on experimental constraints.
References
-
Lipsky, N. G., & Pagano, R. E. (1985). A vital stain for the Golgi apparatus.[2][5] Science, 228(4700), 745–747. Link
-
Pagano, R. E., et al. (1991). A comparison of the fluorescent ceramide analogues NBD-ceramide and BODIPY-ceramide. Biophysical Journal. Link
-
Stiban, J., et al. (2010). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Apoptosis, 15, 720–730. Link
-
Hannun, Y. A., & Obeid, L. M. (2011). Many ceramides.[7] Journal of Biological Chemistry, 286(32), 27855–27862. Link
-
Marks, D. L., et al. (2008). Methods for studying glucosylceramide synthase. Methods in Enzymology. Link
Sources
- 1. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Navigating Bioactivity: C6-NBD-Dihydroceramide vs. Endogenous Ceramide
This guide provides an in-depth comparative analysis of C6-NBD-dihydroceramide, a widely used fluorescent lipid probe, and endogenous ceramides, the pivotal signaling molecules they are designed to mimic. As researchers delving into the intricate world of sphingolipid-mediated signaling, it is paramount to understand not only the utility of such analogs but also their inherent biological and metabolic divergences from the molecules they represent. This document moves beyond a simple catalog of properties to explore the causal relationships between structure, metabolism, and biological function, offering a framework for rigorous experimental design and data interpretation.
The Core Distinction: Structure Dictates Function
The biological activities of ceramides and their dihydro-precursors are fundamentally dictated by a single structural feature: the C4-C5 trans-double bond in the sphingoid backbone.[1]
-
Endogenous Ceramide: Possesses the C4-C5 double bond. This feature is critical for its ability to form stable, organized membrane domains and channels, a key mechanism through which it exerts its potent pro-apoptotic and anti-proliferative effects.[1] Ceramide is a central player in cellular signaling, orchestrating responses to stressors and regulating apoptosis, cell cycle arrest, and senescence.[2][3][4]
-
Endogenous Dihydroceramide: Lacks the C4-C5 double bond, resulting in a saturated sphingoid base.[1] Historically considered a biologically inert precursor to ceramide, this view is evolving.[1][5] While it does not typically replicate the potent pro-apoptotic functions of ceramide, emerging evidence suggests that specific species of dihydroceramide, particularly very-long-chain variants, are involved in distinct cellular processes like autophagy and caspase-independent cell death.[5][6][7]
-
C6-NBD-Dihydroceramide: This synthetic analog carries two significant modifications. First, like its endogenous counterpart, it has a saturated sphinganine backbone.[8] Second, it features a short (C6) acyl chain tagged with a bulky NBD (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino) fluorophore. The attachment of any probe, especially a relatively large one like NBD, can significantly alter the lipid's biophysical properties, its interaction with enzymes, and its intracellular trafficking compared to endogenous lipids.[9][10]
Table 1: Structural and Biophysical Comparison
| Feature | Endogenous Ceramide | Endogenous Dihydroceramide | C6-NBD-Dihydroceramide |
| Sphingoid Backbone | Unsaturated (C4-C5 trans-double bond) | Saturated | Saturated |
| Acyl Chain | Variable (C14-C26) | Variable (C14-C26) | Fixed (C6) |
| Modification | None | None | NBD fluorophore on acyl chain |
| Membrane Behavior | Promotes ordered domain/channel formation | Affects membrane biophysical properties differently than ceramide[7] | Altered by short acyl chain and bulky NBD group[9][11] |
Metabolic Fate: A Tale of Two Pathways
The biological effect of any exogenously supplied lipid analog is inextricably linked to its metabolic fate within the cell. The pathways for endogenous ceramides and C6-NBD-dihydroceramide are distinct and understanding this is critical for interpreting experimental results.
Endogenous ceramide is generated through two primary routes: 1) de novo synthesis, which begins in the endoplasmic reticulum (ER) and involves the desaturation of dihydroceramide by dihydroceramide desaturase (DES) , and 2) the hydrolysis of sphingomyelin at various cellular membranes by sphingomyelinases.[2][5]
C6-NBD-dihydroceramide, when added to cells, is taken up and primarily traffics to the Golgi apparatus.[12][13] Once inside, it becomes a substrate for the same enzymatic machinery that processes endogenous lipids. A crucial metabolic event is its potential conversion to C6-NBD-ceramide by the enzyme DES.[12][13] This desaturation event transforms the presumed "inactive" analog into a fluorescent version of the highly active, pro-apoptotic C6-ceramide.
This metabolic conversion is the single most important caveat for studies assessing the biological activity of C6-NBD-dihydroceramide. Any observed pro-apoptotic or cell cycle-arresting effect may not be due to the dihydro- form itself, but rather to its conversion product.
Figure 1: Simplified overview of endogenous ceramide metabolism and the entry point for C6-NBD-dihydroceramide.
Comparative Biological Activities: A Nuanced Perspective
The distinct structural and metabolic profiles lead to divergent biological activities, which must be carefully dissected in any experimental setting.
Table 2: Comparative Biological Effects
| Biological Process | Endogenous Ceramide | Endogenous Dihydroceramide | C6-NBD-Dihydroceramide |
| Apoptosis | Potent Inducer[1][2][4] | Generally considered inactive or antagonistic[1]; context-dependent effects for VLC-species[6] | Weakly active; activity is likely dependent on its metabolic conversion to C6-NBD-Ceramide[12][14] |
| Cell Cycle | Induces G1 or G2/M arrest[15] | Does not typically induce arrest | Effects are minimal unless converted to the ceramide form |
| Autophagy | Can induce autophagy[3] | Implicated in inducing autophagy, especially VLC-species[5][6] | Activity not well-defined, likely mirrors its metabolic state |
| Primary Use | Endogenous signaling molecule | Biosynthetic precursor, emerging signaling roles | Fluorescent probe for Golgi and sphingolipid transport/metabolism[16] |
The consensus in the literature is that short-chain ceramides (like C2 and C6) are potent inducers of apoptosis, whereas their dihydro-counterparts are significantly less active or inactive.[14] Therefore, C6-NBD-dihydroceramide is expected to be a poor apoptosis inducer unless it is desaturated.
Figure 2: A simplified signaling cascade for ceramide-induced apoptosis.
Experimental Design: A Self-Validating Framework
To rigorously assess and compare the biological activities of these lipids, a multi-pronged experimental approach is required. The causality behind each step is to build a self-validating system where the metabolic state of the probe informs the interpretation of the biological outcome.
Figure 3: A logical workflow for the comparative assessment of ceramide analogs.
Protocol 1: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters late apoptotic/necrotic cells with compromised membranes. This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or Jurkat) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: The following day, replace the medium with fresh medium containing the treatments:
-
Vehicle control (e.g., DMSO or ethanol).
-
Positive Control: C6-Ceramide (e.g., 20 µM).
-
Test Compound: C6-NBD-dihydroceramide (e.g., 20 µM).
-
-
Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, or 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant (which contains floating apoptotic cells), wash with PBS, and detach the remaining cells with trypsin-free detachment buffer. Combine with the supernatant.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Protocol 2: Metabolic Validation by Lipid Extraction and HPLC
Rationale: This protocol is essential to determine the metabolic fate of the C6-NBD-dihydroceramide. By quantifying the relative amounts of the parent compound and its metabolites (C6-NBD-ceramide, C6-NBD-sphingomyelin), one can directly assess the extent of its conversion. This provides the metabolic context needed to interpret the apoptosis data.[17]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells in parallel with the biological activity assay (Protocol 1).
-
Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold methanol.
-
Transfer the cell suspension to a glass tube. Add 2 mL of chloroform.
-
Vortex vigorously for 1 minute.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex again and centrifuge at 1,000 x g for 10 minutes.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a known volume of mobile phase (e.g., 100 µL of methanol) for analysis.
-
-
HPLC Analysis:
-
Inject the resuspended lipid extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program (e.g., a methanol/water gradient) to separate the different NBD-labeled lipid species.
-
Detect the NBD fluorophore using a fluorescence detector (Excitation: ~464 nm, Emission: ~530 nm).
-
Identify peaks corresponding to C6-NBD-dihydroceramide and its metabolites by comparing their retention times to those of pure standards.
-
Quantify the area under the curve for each peak to determine the relative abundance of each species.
-
Conclusion: An Indispensable Tool, When Used with Insight
C6-NBD-dihydroceramide is an invaluable fluorescent probe for visualizing the Golgi apparatus and studying the intracellular transport of sphingolipid precursors.[16][18] However, this guide demonstrates that it cannot be used as a direct proxy for the biological activity of endogenous dihydroceramides without significant qualification.
The primary confounding factor is its metabolic conversion to the pro-apoptotic C6-NBD-ceramide.[12] Therefore, any study aiming to elucidate the specific biological roles of dihydroceramides using this analog must incorporate a parallel metabolic analysis to quantify its desaturation. Without this crucial validation step, attributing observed biological effects solely to the dihydro- form is scientifically untenable. The prudent researcher will always use this tool within a framework of rigorous controls, including its unsaturated counterpart (C6-NBD-ceramide) and a thorough investigation of its metabolic journey within the cell.
References
-
Bielawska, A., et al. (1997). Dihydroceramide biology. Structure-specific metabolism and intracellular localization. The Journal of Biological Chemistry, 272(35), 21811-21817. Available from: [Link]
-
Zhang, J., et al. (2020). De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. Available from: [Link]
-
Bielawska, A., et al. (1997). Dihydroceramide biology. Structure-specific metabolism and intracellular localization. ResearchGate. Available from: [Link]
-
A.S. Klymchenko, Y. Mely. (2015). Fluorescent Lipid Probes: Some Properties and Applications (a Review). ResearchGate. Available from: [Link]
-
Gomez-Larrauri, A., et al. (2021). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E441-E455. Available from: [Link]
-
Saddoughi, S. A., & Ogretmen, B. (2013). Apoptotic Sphingolipid Ceramide in Cancer Therapy. Molecular Cancer Therapeutics, 12(1), 1-12. Available from: [Link]
-
Lipotype. Dihydroceramide. Available from: [Link]
-
Zhang, J., et al. (2021). De novo labeling and trafficking of individual lipid species in live cells. Developmental Cell, 56(8), 1195-1207.e6. Available from: [Link]
-
ResearchGate. Comparison of C2-ceramide with C2-dihydroceramide, without the double bond. Available from: [Link]
-
ResearchGate. (2024). Ceramide and Apoptosis: Exploring the Enigmatic Connections Between Sphingolipid Metabolism and Programmed Cell Death. Available from: [Link]
-
Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Journal of Visualized Experiments, (197). Available from: [Link]
-
Al-Haded, A. A., et al. (2022). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 27(19), 6524. Available from: [Link]
-
Gulbins, E., & Kolesnick, R. (2003). Ceramide signaling in cancer and stem cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 1-7. Available from: [Link]
-
Sezgin, E., et al. (2016). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 57(2), 299-309. Available from: [Link]
-
ResearchGate. (2019). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Available from: [Link]
-
Kim, D. S., et al. (2013). C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides. Biomolecules & Therapeutics, 21(2), 138-144. Available from: [Link]
-
Haimovitz-Friedman, A., Kolesnick, R. N., & Fuks, Z. (1997). Ceramide signaling in apoptosis. British Medical Bulletin, 53(3), 539-553. Available from: [Link]
-
Klymchenko, A. S., & Mely, Y. (2012). Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization. International Journal of Molecular Sciences, 13(1), 1027-1053. Available from: [Link]
-
Wüstner, D. (2017). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Methods in Molecular Biology, 1583, 117-138. Available from: [Link]
-
ResearchGate. Main advantages and disadvantages of common fluorescently tail-labeled lipid probes. Available from: [Link]
-
Springer Nature Experiments. (2019). Fluorescent Assays for Ceramide Synthase Activity. Available from: [Link]
-
CoLab. Using Fluorescent Sphingolipid Analogs to Study Intracellular Lipid Trafficking. Available from: [Link]
-
de Souza, W., et al. (2007). Pathway of C6-NBD-Ceramide on the Host Cell Infected With Toxoplasma Gondii. The Journal of Eukaryotic Microbiology, 54(4), 360-363. Available from: [Link]
-
Scher, M. B., et al. (2022). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry, 94(25), 8939-8946. Available from: [Link]
-
Hernandez-Corbacho, M. J., et al. (2023). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 64(2), 100323. Available from: [Link]
-
O'Neil, P., & O'Neil, C. (2021). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. Journal of Membrane Biology, 254(6), 617-623. Available from: [Link]
-
Schwarzmann, G., et al. (1994). Distribution and metabolism of fluorescent sphingosines and corresponding ceramides bearing the diphenylhexatrienyl (DPH) fluorophore in cultured human fibroblasts. European Journal of Cell Biology, 63(1), 47-59. Available from: [Link]
-
Smith, B. K., et al. (2022). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. Journal of Lipid Research, 63(1), 100150. Available from: [Link]
-
El-Hafidi, M., et al. (2018). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 59(10), 1993-2005. Available from: [Link]
-
Stepulak, M., et al. (2012). Biological activity of ceramides and other sphingolipids. Postępy Dermatologii i Alergologii, 29(3), 169-175. Available from: [Link]
-
Wu, H., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lipotype.com [lipotype.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C-6 NBD-dihydro-Ceramide
As researchers, our pursuit of scientific discovery must be built on a foundation of safety. C-6 NBD-dihydro-Ceramide is a valuable fluorescent probe for visualizing lipid metabolism and trafficking.[1][2] However, like any laboratory chemical, its safe handling is paramount. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in scientific principles to ensure your safety and the integrity of your experiments. We will explore the "why" behind each recommendation, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: A Tale of Two Moieties
C-6 NBD-dihydro-Ceramide is a synthetic lipid analog composed of a dihydroceramide backbone and a 7-nitro-2,1,3-benzoxadiazol (NBD) fluorophore.[3] A proper risk assessment requires evaluating the potential hazards of each component, as the complete toxicological properties of the conjugate have not been fully investigated.[4][5]
-
The Dihydroceramide Backbone: Ceramides and their dihydro-precursors are endogenous lipids. While generally considered to have low systemic toxicity, concentrated forms can be irritants.[6] Safety Data Sheets (SDS) for similar long-chain ceramides often advise avoiding skin and eye contact as a precaution.[7][8] The primary risk with the solid form is the inhalation of fine particulates.
-
The NBD Fluorophore: This is the more reactive component. The parent compound for the NBD group, NBD chloride, is a known irritant to the eyes, skin, and respiratory tract.[9] Therefore, the NBD moiety in C-6 NBD-dihydro-Ceramide should be treated with similar caution. The fluorescent nature also means it is light-sensitive and should be protected from prolonged light exposure.[10]
Guiding Principle: Given that the compound's properties are not fully characterized, we must adopt the precautionary principle: treat it as a hazardous substance.[5] Avoid all direct contact, inhalation, and ingestion.
Core PPE Requirements: Your Non-Negotiable Barrier
A baseline of personal protective equipment is mandatory for any work in a laboratory where chemical hazards are present.[11] This standard ensemble protects against unforeseen splashes, spills, and incidental contact.
| PPE Component | Specification | Rationale |
| Body Protection | Laboratory Coat (buttoned) | Protects skin and personal clothing from contamination. Must be removed before leaving the laboratory area.[12] |
| Eye Protection | Safety Glasses with Side Shields | Provides a minimum barrier against projectiles and minor splashes. Must be worn at all times in the lab.[11] |
| Leg & Foot Protection | Long Pants and Closed-Toe Shoes | Protects against spills that may travel below the benchtop. Open-toed shoes are never permissible.[12] |
| Hand Protection | Disposable Nitrile Gloves | Offers protection against incidental chemical contact. Gloves must be changed immediately if contaminated.[11][13] |
Task-Specific PPE and Operational Protocols
Different laboratory procedures present varying levels of risk. The following section details the necessary PPE and step-by-step guidance for common tasks involving C-6 NBD-dihydro-Ceramide, ensuring a self-validating system of safety.
Task 1: Weighing the Solid Compound
Handling the powdered form of C-6 NBD-dihydro-Ceramide poses a significant risk of aerosolization and inhalation.[14]
Enhanced PPE:
-
Respiratory Protection: Work within a certified chemical fume hood or a powder containment balance hood. If these are not available, a NIOSH-approved respirator (e.g., an N95) may be required based on your institution's chemical hygiene plan.[9][15]
-
Hand Protection: Consider double-gloving with nitrile gloves for added protection during this high-contact task.[11]
Step-by-Step Protocol:
-
Preparation: Don your full standard PPE (lab coat, safety glasses, long pants, closed-toe shoes).
-
Engineering Controls: Set up your workspace inside a chemical fume hood. Place an analytical balance and all necessary tools (spatula, weigh paper, microcentrifuge tube) inside the hood.
-
Aliquotting: Carefully transfer the desired amount of C-6 NBD-dihydro-Ceramide powder from the stock vial to your container. Use slow, deliberate movements to minimize dust generation.
-
Cleanup: Tightly cap the stock vial. Use a damp wipe to decontaminate the spatula and the balance surface. Dispose of the weigh paper and any contaminated wipes in the designated solid chemical waste container.
-
Doffing: Remove gloves and wash your hands thoroughly.
Task 2: Preparing a Concentrated Stock Solution
This task involves both the solid compound and organic solvents like DMSO or DMF, which can facilitate the absorption of chemicals through the skin.[3]
Enhanced PPE:
-
Eye Protection: Upgrade to chemical splash goggles for superior protection against splashes when handling solvents.[7][11]
-
Engineering Controls: All solvent handling must be performed in a chemical fume hood to prevent inhalation of volatile organic compounds.[4]
Step-by-Step Protocol:
-
Preparation: Don your PPE, including chemical splash goggles and nitrile gloves. Perform all steps in a chemical fume hood.
-
Weighing: Follow the protocol for Task 1 to weigh the desired amount of powder into a suitable vial (e.g., an amber glass vial).
-
Solubilization: Using a calibrated pipette, add the required volume of solvent (e.g., DMSO) to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. The solution should be a clear yellow/green.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Store at -20°C, protected from light.[10][16]
-
Disposal: Dispose of any contaminated pipette tips in the solid chemical waste.
-
Doffing: Remove gloves and wash hands thoroughly.
Task 3: Diluting and Staining Live Cells
This procedure involves smaller volumes of less concentrated material, but the risk of splashes and creating aerosols still exists.
Enhanced PPE:
-
Primary Containment: Perform all cell culture manipulations in a Class II Biological Safety Cabinet (BSC) to maintain sterility and contain any aerosols.[13]
-
Standard PPE: A clean lab coat, safety glasses, and nitrile gloves are sufficient.
Step-by-Step Protocol:
-
Preparation: Don a clean lab coat designated for cell culture work.
-
Workspace: Prepare your BSC, ensuring all surfaces are decontaminated.
-
Dilution: Calculate the volume of the stock solution needed to achieve your final working concentration in the cell culture medium.
-
Staining: Carefully add the diluted C-6 NBD-dihydro-Ceramide to your cell culture plates or dishes inside the BSC. Gently swirl the plate to ensure even distribution.
-
Incubation: Return the cells to the incubator for the desired staining period.
-
Disposal: All liquid waste containing the fluorescent probe should be collected and disposed of as liquid chemical waste. Contaminated serological pipettes, tips, and plates should be disposed of in the biohazardous chemical waste stream.
-
Cleanup: Decontaminate all surfaces in the BSC. Remove your gloves and wash your hands before leaving the cell culture room.
Emergency Procedures: Plan for the Unexpected
Accidents can happen. Being prepared is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[4][14] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[9] |
| Minor Spill (in fume hood) | Absorb the spill with an inert material (e.g., vermiculite or sand). Decontaminate the surface with 70% ethanol. Place all cleanup materials in a sealed container for chemical waste disposal.[4] |
| Major Spill (outside containment) | Evacuate the immediate area. Alert your lab manager and institutional safety office. Prevent others from entering the contaminated area.[17] |
Disposal Plan: A Responsible Conclusion
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Solid Waste: All contaminated consumables (gloves, pipette tips, weigh paper, vials) must be placed in a clearly labeled, sealed container for solid chemical waste pickup.[7]
-
Liquid Waste: Unused stock solutions and aqueous waste from cell culture experiments should be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.[4]
-
Decommissioning: When work is complete, decontaminate all work surfaces (fume hood, benchtop, BSC) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid chemical waste.[18]
Visual Guide: PPE Decision Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with C-6 NBD-dihydro-Ceramide.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Cole-Parmer. Material Safety Data Sheet - NBD chloride, 98%. [Link]
-
Avanti Polar Lipids. C6-NBD Ceramide Product Page. [Link]
-
Nelson-Jameson. SAFETY DATA SHEET Fluorescent Lamps. [Link]
-
Occupational Safety and Health Administration (OSHA). Protecting Workers from Mercury Exposure While Crushing and Recycling Fluorescent Bulbs. [Link]
-
Zhang, J., et al. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Center for Biotechnology Information. [Link]
-
Safety+Health Magazine. OSHA issues tips on protecting workers from mercury in fluorescent bulbs. [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Institute for Molecular Biology & Biophysics, ETH Zürich. Laboratory Safety Guidelines. [Link]
-
SmartSign. OSHA Declares Light Bulbs A Workplace Hazard. [Link]
-
Creative Safety Supply. How to Clean Up Mercury Spill From Fluorescent Light-OSHA. [Link]
-
U.S. Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) – Biorisk Management. [Link]
-
Environmental Health & Safety, University of Nevada, Reno. Chapter 10: Personal Protective Equipment for Biohazards. [Link]
-
Environmental Health & Safety, University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. [Link]
-
Newport. UV Lab Safety Products. [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Ceramides as Used in Cosmetics. [Link]
-
Pagano, R. E., et al. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells. The Journal of Cell Biology. [Link]
-
Lee, J., et al. Safety and risk assessment of ceramide 3 in cosmetic products. Food and Chemical Toxicology. [Link]
-
Pagano, R. E., et al. A Novel Fluorescent Ceramide Analogue for Studying Membrane Traffic in Animal Cells. The Journal of Cell Biology. [Link]
-
Fairn, G. D., et al. Development of novel genetically-encoded fluorescent probes to track ceramides during phagocytosis. bioRxiv. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safety and risk assessment of ceramide 3 in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. ethz.ch [ethz.ch]
- 13. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. osha.gov [osha.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. How to Clean Up Mercury Spill From Fluorescent Light-OSHA | Precision Machined Products Association [pmpa.org]
- 18. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
